molecular formula C11H15N3O B1385923 4-[2-(Aminomethyl)phenyl]-2-piperazinone CAS No. 1021236-94-1

4-[2-(Aminomethyl)phenyl]-2-piperazinone

Cat. No. B1385923
CAS RN: 1021236-94-1
M. Wt: 205.26 g/mol
InChI Key: NGXCGQLICQUQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Aminomethyl)phenyl]-2-piperazinone, also known as AMPP, is a synthetic compound that has been studied extensively in the scientific community. It has a wide range of applications, from drug discovery to medical research. AMPP is a derivative of piperazine, a heterocyclic compound with a unique chemical structure. It is a colorless solid with a molecular weight of 247.3 g/mol and a melting point of 113-115°C. AMPP is soluble in water and ethanol, making it a useful tool for laboratory experiments.

Scientific Research Applications

4-[2-(Aminomethyl)phenyl]-2-piperazinone has been studied extensively in the scientific community due to its unique chemical properties. It has been used in a variety of research applications, including drug discovery, medical research, and biochemistry. 4-[2-(Aminomethyl)phenyl]-2-piperazinone has been used to study the structure and function of enzymes, as well as to develop new drugs. It has also been used to study the mechanism of action of drugs and to assess their potential therapeutic effects.

Advantages and Limitations for Lab Experiments

4-[2-(Aminomethyl)phenyl]-2-piperazinone has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it a cost-effective tool for research. It is also soluble in water and ethanol, making it easy to use in a variety of laboratory experiments. The main limitation of 4-[2-(Aminomethyl)phenyl]-2-piperazinone is that its mechanism of action is not fully understood, making it difficult to predict its effects in different contexts.

Future Directions

There are several potential future directions for the study of 4-[2-(Aminomethyl)phenyl]-2-piperazinone. One area of research is to further explore its mechanism of action, which could lead to a better understanding of its effects on the body. Another potential direction is to investigate its potential therapeutic applications, such as in the treatment of depression, anxiety, and addiction. Additionally, research could be done to explore the potential side effects of 4-[2-(Aminomethyl)phenyl]-2-piperazinone, as well as its potential interactions with other drugs. Finally, further research could be done to explore its potential uses in drug discovery and medical research.

properties

IUPAC Name

4-[2-(aminomethyl)phenyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-7-9-3-1-2-4-10(9)14-6-5-13-11(15)8-14/h1-4H,5-8,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXCGQLICQUQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Aminomethyl)phenyl)piperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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